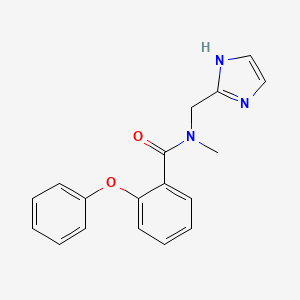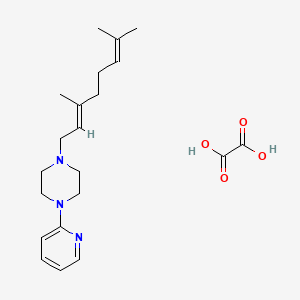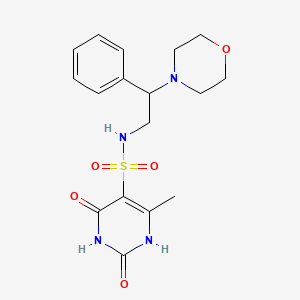![molecular formula C14H23N3O B5325716 5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CBMP and is a pyrimidine-based inhibitor of protein kinase C theta (PKCθ). PKCθ is a serine/threonine kinase that plays a crucial role in T-cell activation and inflammation.
Wirkmechanismus
CBMP inhibits PKCθ by binding to its ATP-binding site, which prevents the phosphorylation of downstream substrates. PKCθ plays a critical role in T-cell activation by phosphorylating downstream substrates such as CARMA1 and Bcl10, which activate the NF-κB pathway. The inhibition of PKCθ by CBMP prevents the activation of the NF-κB pathway, leading to the suppression of T-cell activation and inflammation.
Biochemical and Physiological Effects:
CBMP has been shown to effectively inhibit PKCθ in vitro and in vivo. In a study on mice with experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, CBMP treatment significantly reduced disease severity and inflammation. In addition, CBMP has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CBMP is its specificity for PKCθ, which allows for targeted inhibition of T-cell activation and inflammation. However, one limitation of CBMP is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of CBMP is relatively complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of CBMP. One area of interest is the development of more potent and selective inhibitors of PKCθ. In addition, the use of CBMP in combination with other immunosuppressive agents may enhance its therapeutic efficacy. Furthermore, the study of CBMP in other disease models such as cancer and inflammatory bowel disease may provide valuable insights into its potential as a therapeutic agent.
Synthesemethoden
The synthesis of CBMP involves the reaction of 4-cyclobutyl-6-methylpyrimidine-2-amine with 5-bromopentan-1-ol in the presence of a base. The reaction proceeds through the substitution of the bromine atom with the hydroxyl group to form the desired compound. The yield of the reaction is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
CBMP has been studied extensively for its potential as a therapeutic agent for various diseases. The inhibition of PKCθ by CBMP has been shown to suppress T-cell activation and inflammation, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In addition, CBMP has also been studied for its potential in cancer therapy, as PKCθ is overexpressed in various cancer cells.
Eigenschaften
IUPAC Name |
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-10-13(12-6-5-7-12)17-14(16-11)15-8-3-2-4-9-18/h10,12,18H,2-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXCCYDVQCTKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCCCO)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)

![6-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5325675.png)

![ethyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5325690.png)
![2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5325693.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5325726.png)
![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)